(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile -

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile

Catalog Number: EVT-5569318
CAS Number:
Molecular Formula: C23H15Cl2N3O
Molecular Weight: 420.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Substituted-(1H-pyrrol-2-yl)acrylonitriles

Compound Description: 3-Substituted-(1H-pyrrol-2-yl)acrylonitriles are a class of compounds explored for their cytotoxic properties. Specifically, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile displayed significant cytotoxicity against the MCF-7 breast cancer cell line with a GI50 of 0.56 μM. []

Relevance: While not directly containing a benzimidazole moiety, 3-substituted-(1H-pyrrol-2-yl)acrylonitriles share the acrylonitrile core with the target compound, 2-(1H-benzimidazol-2-yl)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acrylonitrile. They also feature a substituted phenyl ring, although the substitution pattern and linker to the acrylonitrile differ. These structural similarities suggest potential for overlapping biological activity and highlight the importance of the acrylonitrile group and substituted phenyl rings for conferring cytotoxicity. []

(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile

Compound Description: This dichlorophenylacrylonitrile derivative also demonstrated potent and selective cytotoxicity against the MCF-7 breast cancer cell line with a GI50 of 0.127 μM and a 260-fold selectivity over other cell lines. []

Relevance: (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile shares the 3,4-dichlorophenyl and acrylonitrile moieties with 2-(1H-benzimidazol-2-yl)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acrylonitrile. The main difference lies in the replacement of the benzimidazole and the substituted phenyl ring with a single 4-nitrophenyl group. The shared features suggest the importance of the 3,4-dichlorophenyl group and the acrylonitrile for its cytotoxic activity, while the variation in the other aromatic ring allows for exploration of structure-activity relationships. []

(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide

Compound Description: This compound, synthesized through a modeling-guided approach, exhibited sub-micromolar potency against a panel of cancer cell lines, including the MCF-7 breast cancer cell line. Notably, it displayed potent activity against drug-resistant breast cancer cell lines, with GI50 values ranging from 10-206 nM. []

Relevance: This derivative is closely related to 2-(1H-benzimidazol-2-yl)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acrylonitrile, sharing the 3,4-dichlorophenyl and acrylonitrile functionalities. The main distinction lies in the replacement of the benzimidazole and ether-linked phenyl ring with a para-acetamidophenyl group. This close structural resemblance, combined with its potent anti-cancer activity, further emphasizes the significance of the 3,4-dichlorophenyl and acrylonitrile features for conferring biological activity. []

2-(4-((4-nitrobenzyl)oxy)phenyl)-1H-benzo[d]imidazole

Compound Description: This benzimidazole derivative was designed as a potential dual inhibitor of dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1) in Leishmania parasites, exhibiting moderate activity against Leishmania donovani promastigotes with an IC50 of 68 ± 2.8 µM. []

Relevance: 2-(4-((4-nitrobenzyl)oxy)phenyl)-1H-benzo[d]imidazole is structurally similar to 2-(1H-benzimidazol-2-yl)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acrylonitrile, sharing the benzimidazole core and a phenyl ring linked through an ether bridge to a substituted benzyl group. The key differences are the absence of the acrylonitrile moiety and the variation in substituents on the benzyl ring. These common features suggest a possible role of the benzimidazole and the ether-linked aromatic system in interacting with biological targets. []

2-(4-((2,4-dichlorobenzyl)oxy)phenyl)-1H-benzo[d]oxazole

Compound Description: This benzoxazole derivative was designed alongside the aforementioned benzimidazole derivative as a dual DHFR-TS and PTR1 inhibitor in Leishmania parasites. It showed moderate activity against Leishmania donovani promastigotes with an IC50 of 57 ± 4.2 µM. []

Relevance: Although this compound features a benzoxazole instead of a benzimidazole core, it shares significant structural similarities with 2-(1H-benzimidazol-2-yl)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acrylonitrile. Both compounds have an ether-linked phenyl ring connected to a 3,4-dichlorobenzyl group. The variations in the core heterocycle and the absence of the acrylonitrile group provide insights into the structure-activity relationships for interacting with the DHFR-TS and PTR1 enzymes and may inform the development of more potent inhibitors. []

Properties

Product Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile

Molecular Formula

C23H15Cl2N3O

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C23H15Cl2N3O/c24-19-10-7-16(12-20(19)25)14-29-18-8-5-15(6-9-18)11-17(13-26)23-27-21-3-1-2-4-22(21)28-23/h1-12H,14H2,(H,27,28)/b17-11+

InChI Key

QUDPIIGSOCKOCG-GZTJUZNOSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)C#N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.